molecular formula C10H8BrClN2O2 B13657808 Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate

Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate

Cat. No.: B13657808
M. Wt: 303.54 g/mol
InChI Key: HUKCDGNYKAMQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications . This compound, with its unique bromine and chlorine substitutions, offers potential for further research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate typically involves the bromination and chlorination of indazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for the halogenation of indazole . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate is unique due to its specific substitutions and the presence of the ethyl carboxylate group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-8-6(11)3-5(12)4-7(8)13-14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

HUKCDGNYKAMQIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C(=CC(=C2)Cl)Br

Origin of Product

United States

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